molecular formula C8H4ClN3O B3219127 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- CAS No. 1190315-52-6

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-

Cat. No.: B3219127
CAS No.: 1190315-52-6
M. Wt: 193.59 g/mol
InChI Key: JYNMRZLTMLCFIF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with FGFRs. The compound binds to the receptor’s active site, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cell proliferation and migration, thereby exerting its anti-tumor effects .

Properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O/c9-6-3-11-8-4(5(6)2-10)1-7(13)12-8/h3H,1H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNMRZLTMLCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162292
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-52-6
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 2
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1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 4
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1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-

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